![molecular formula C121H197F3N32O31 B6295437 LL-37 LLG Trifluoroacetate CAS No. 740800-39-9](/img/structure/B6295437.png)
LL-37 LLG Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LL-37 LLG Trifluoroacetate is a multifunctional host defense peptide with antibacterial, antiviral, and immunomodulating activities . It is the only cathelicidin-type peptide found in humans . In addition to its antimicrobial activities, LL-37 has been found to regulate inflammation and neutralize lipopolysaccharides from Gram-negative bacteria .
Synthesis Analysis
LL-37 is used to study host defense mechanisms . It is a multifunctional host defense peptide with antibacterial, antiviral, and immunomodulating activities . It is the only cathelicidin-type peptide found in humans .Molecular Structure Analysis
The human LL-37 active core (residues 17–29) self-assembles into a protein fibril of densely packed helices . The surface of the fibril encompasses alternating hydrophobic and positively charged zigzagged belts, which likely underlie interactions with and subsequent disruption of negatively charged lipid bilayers, such as bacterial membranes .Chemical Reactions Analysis
LL-37 is used to study host defense mechanisms . It is a multifunctional host defense peptide with antibacterial, antiviral, and immunomodulating activities . It is the only cathelicidin-type peptide found in humans .Physical And Chemical Properties Analysis
LL-37 is a multifunctional host defense peptide with antibacterial, antiviral, and immunomodulating activities . It is the only cathelicidin-type peptide found in humans .Scientific Research Applications
Antimicrobial Activity
LL-37 LLG Trifluoroacetate is known for its antimicrobial properties . It is a major component of innate immunity and helps control the initial steps of the infectious process . It is effective against both Gram-negative and Gram-positive bacteria .
Antiviral Activity
In addition to its antimicrobial properties, LL-37 LLG Trifluoroacetate also exhibits antiviral activity . This makes it a potential candidate for the development of new antiviral therapies .
Immunomodulatory Properties
LL-37 LLG Trifluoroacetate has immunomodulating activities . It can modulate the immune response, making it a promising candidate for the development of immunotherapies .
Cell-Penetrating Properties
LL-37 LLG Trifluoroacetate can cross the plasma membrane of eukaryotic cells, probably through special domains of this membrane called lipid rafts . This cell-penetrating property could be beneficial in the context of vaccination .
Role in Host Defense Mechanisms
LL-37 LLG Trifluoroacetate is used to study host defense mechanisms . It is a multifunctional host defense peptide with antibacterial, antiviral, and immunomodulating activities .
Potential Role in Vaccine Development
The activation of intracellular toll-like receptors by a complex formed between CpG oligonucleotides and LL-37 could conceivably play a major role in the building of a cellular immunity involving NK cells . This suggests a potential role for LL-37 LLG Trifluoroacetate in vaccine development .
Mechanism of Action
- Its role is multifaceted: it acts as an antimicrobial agent, modulates immune responses, and participates in tissue repair .
- Due to its positive charge, LL-37 interacts with negatively charged cellular targets. For instance:
Target of Action
Mode of Action
Future Directions
properties
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H196N32O29.C2HF3O2/c1-11-70(9)97(115(177)133-65-91(153)134-76(40-22-27-51-120)101(163)142-84(48-50-94(157)158)107(169)145-86(60-72-34-16-13-17-35-72)110(172)139-77(41-23-28-52-121)102(164)138-82(46-33-57-131-119(128)129)109(171)151-98(71(10)12-2)116(178)149-96(69(7)8)117(179)180)150-108(170)80(44-26-31-55-124)137-106(168)83(47-49-93(155)156)143-103(165)78(42-24-29-53-122)141-114(176)90(66-152)148-105(167)79(43-25-30-54-123)136-104(166)81(45-32-56-130-118(126)127)140-111(173)87(61-73-36-18-14-19-37-73)146-112(174)88(62-74-38-20-15-21-39-74)147-113(175)89(63-95(159)160)135-92(154)64-132-100(162)85(59-68(5)6)144-99(161)75(125)58-67(3)4;3-2(4,5)1(6)7/h13-21,34-39,67-71,75-90,96-98,152H,11-12,22-33,40-66,120-125H2,1-10H3,(H,132,162)(H,133,177)(H,134,153)(H,135,154)(H,136,166)(H,137,168)(H,138,164)(H,139,172)(H,140,173)(H,141,176)(H,142,163)(H,143,165)(H,144,161)(H,145,169)(H,146,174)(H,147,175)(H,148,167)(H,149,178)(H,150,170)(H,151,171)(H,155,156)(H,157,158)(H,159,160)(H,179,180)(H4,126,127,130)(H4,128,129,131);(H,6,7)/t70-,71-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,96-,97-,98-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHAVGSZAMVFRM-JYADBDMOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C121H197F3N32O31 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2653.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
LL-37 LLG Trifluoroacetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.